molecular formula C8H15N3O B12697691 3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile CAS No. 96804-20-5

3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile

Katalognummer: B12697691
CAS-Nummer: 96804-20-5
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: TUZICURVJCEKLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile is an organic compound with the molecular formula C8H15N3O It is a derivative of propionitrile and contains a hydrazino group substituted with a 2,2-dimethyl-1-propionyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile typically involves the reaction of 2,2-dimethylpropionylhydrazine with propionitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN.

    2,2-Dimethylpropionylhydrazine: A hydrazine derivative with a similar structure.

    Aminopropionitrile: Contains an amino group instead of a hydrazino group.

Uniqueness

3-(2,2-Dimethyl-1-propionylhydrazino)propionitrile is unique due to the presence of both the hydrazino and 2,2-dimethyl-1-propionyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Eigenschaften

CAS-Nummer

96804-20-5

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

N-(2-cyanoethyl)-N',N'-dimethylpropanehydrazide

InChI

InChI=1S/C8H15N3O/c1-4-8(12)11(10(2)3)7-5-6-9/h4-5,7H2,1-3H3

InChI-Schlüssel

TUZICURVJCEKLK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(CCC#N)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.